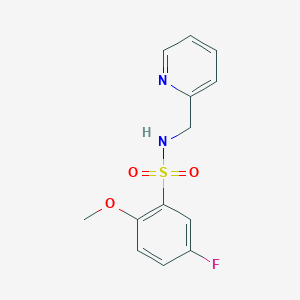![molecular formula C22H15ClN2OS B5136977 N-[4-(4-chlorophenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5136977.png)
N-[4-(4-chlorophenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-chlorophenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide, also known as CTB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. This molecule is a member of the thiazole family of compounds and has been shown to exhibit a variety of biological activities.
作用機序
The mechanism of action of N-[4-(4-chlorophenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide is not fully understood. However, it has been shown to bind to tubulin, a protein that plays a critical role in cell division. This binding inhibits the polymerization of tubulin, which is required for cell division. This inhibition ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to exhibit anti-inflammatory and anti-oxidant properties. This compound has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and tyrosinase.
実験室実験の利点と制限
One of the main advantages of N-[4-(4-chlorophenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide is its high potency and specificity. This makes it an ideal candidate for use in lab experiments, where precise control over the experimental conditions is required. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research on N-[4-(4-chlorophenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide. One area of research is in the development of this compound analogs with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy. Finally, research is needed to explore the potential applications of this compound in other areas of medicine, such as neurodegenerative diseases and infectious diseases.
Conclusion:
In conclusion, this compound, or this compound, is a promising compound with potential applications in medical research. Its high potency and specificity make it an ideal candidate for use in lab experiments, and its anti-cancer, anti-inflammatory, and anti-oxidant properties make it a promising candidate for cancer therapy. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine.
合成法
The synthesis of N-[4-(4-chlorophenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide involves the reaction of 4-chlorobenzaldehyde with thiourea and phenylacetic acid in the presence of a catalyst. The resulting product is then treated with benzoyl chloride to form this compound. This method has been optimized to produce high yields of this compound with high purity.
科学的研究の応用
N-[4-(4-chlorophenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide has been extensively studied for its potential applications in medical research. One of the most promising areas of research is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to induce apoptosis in cancer cells, suggesting that it may be a potential candidate for cancer therapy.
特性
IUPAC Name |
N-[4-(4-chlorophenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2OS/c23-18-13-11-15(12-14-18)19-20(16-7-3-1-4-8-16)27-22(24-19)25-21(26)17-9-5-2-6-10-17/h1-14H,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSLCPSZJMYIGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)NC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-cycloheptyl-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B5136894.png)
![N-(4-chlorophenyl)-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide](/img/structure/B5136902.png)
![N-(4-fluorophenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B5136909.png)
![N-formyl-N-mesityl-3-methylspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxamide](/img/structure/B5136915.png)
![5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-2-pyridinamine](/img/structure/B5136925.png)

![methyl [4-({[(2,6-dichlorobenzyl)thio]acetyl}amino)phenoxy]acetate](/img/structure/B5136947.png)


![N-(4-{[3-oxo-3-(3,4,5-trimethoxyphenyl)-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5136969.png)
![N-(2,3-dimethylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5136978.png)


![2-phenoxyethyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5137001.png)
